Methyl octadec-11-en-15-ynoate

Description

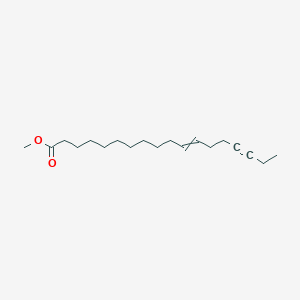

Methyl octadec-11-en-15-ynoate is a methyl ester of a long-chain fatty acid characterized by an unsaturated structure featuring both a double bond at the 11th carbon and a triple bond at the 15th carbon. This compound is notable for its unique electronic and steric properties, which influence its reactivity and applications in organic synthesis, polymer chemistry, and materials science . Its retention time in gas chromatography (GC) and ionization behavior in mass spectrometry (MS) distinguish it from structurally similar esters, as its conjugated unsaturated system enhances dimer formation under high-concentration conditions .

Properties

CAS No. |

62204-05-1 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl octadec-11-en-15-ynoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3,6-7,10-18H2,1-2H3 |

InChI Key |

DKGHGASTWKTJND-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCCC=CCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl octadec-11-en-15-ynoate can be synthesized through various methods. One common approach involves the reaction of methyl undec-10-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields a mixture of regiospecific products, including methyl 8-oxo-octadec-11-en-9-ynoate and methyl 8-hydroxy-octadec-11-en-9-ynoate .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Epoxidation of the Double Bond

The double bond at position 11 undergoes epoxidation, a reaction critical for modifying the compound’s polarity and stability.

Reaction Conditions

-

Reagent : Hydrogen peroxide (H₂O₂) in the presence of acidic catalysts .

-

Temperature : Typically 40–70°C.

-

Key Observations :

Data Table: Epoxidation Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Reagents | H₂O₂, acidic catalysts (e.g., H₂SO₄) | |

| Reaction Time | 2–24 hours | |

| Byproducts | Hydrolysis to alcohols at >3 hours | |

| Monitoring Method | FTIR (oxirane ring at 824–845 cm⁻¹) |

Hydrogenation of the Triple Bond

The alkyne group at position 15 can be selectively hydrogenated to an alkene or alkane, depending on reaction conditions.

Reaction Conditions

-

Catalyst : Palladium (Pd) or nickel (Ni)-based catalysts under H₂ gas.

-

Selectivity : Partial hydrogenation yields cis-alkenes, while full hydrogenation produces saturated bonds.

Example Reaction Pathway

-

Partial Hydrogenation :

Methyl octadec-11-en-15-ynoate → Methyl octadec-11-en-15-enoate. -

Full Hydrogenation :

this compound → Methyl octadec-11-enoate.

Oxidation Reactions

The triple bond undergoes oxidation to form ketones or carboxylic acids.

Key Reactions

-

Oxidation with Selenium Dioxide (SeO₂) :

Produces methyl 15-keto-octadec-11-enoate, confirmed via mass spectrometry. -

Ozonolysis :

Cleaves the triple bond to yield shorter-chain aldehydes and esters.

Data Table: Oxidation Products

| Oxidizing Agent | Product | Application | Source |

|---|---|---|---|

| SeO₂ + tert-butyl H₂O₂ | Methyl 15-keto-octadec-11-enoate | Bioactive intermediate | |

| Ozone (O₃) | Hexanal + methyl undecenoate | Polymer synthesis |

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to form free fatty acids.

Reaction Conditions

-

Reagents : Aqueous acid or base (e.g., NaOH/H₂SO₄).

-

Outcome :

-

Base hydrolysis yields sodium octadec-11-en-15-ynoate.

-

Acid hydrolysis produces octadec-11-en-15-ynoic acid.

-

Substitution Reactions

The ester group participates in nucleophilic acyl substitution.

Example Reaction

-

Transesterification :

Methanol substitution with ethanol produces ethyl octadec-11-en-15-ynoate.

Scientific Research Applications

Methyl octadec-11-en-15-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl octadec-11-en-15-ynoate involves its interaction with various molecular targets and pathways. For example, during oxidation reactions, selenium dioxide facilitates the formation of allylic hydroxy derivatives by oxidizing the α-methylene carbon atoms adjacent to the double bond . This process involves the formation of allylseleninic acid as an intermediate species .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Chromatographic Comparisons

The following table summarizes key differences between methyl octadec-11-en-15-ynoate and related methyl esters based on retention times and relative abundances in GC-MS analyses:

| Compound Name | Retention Time (min) | Relative Abundance (%) | Key Structural Features |

|---|---|---|---|

| This compound | ~38.25 | 6.95 (varies by sample) | Double bond (C11), triple bond (C15) |

| Methyl linoleate | 37.70 | 58.25 | Two cis double bonds (C9, C12) |

| Methyl oleate | 37.97 | 15.23 | Single cis double bond (C9) |

| 11-Octadecenoic acid, methyl ester | 38.06 | 0.73 | Single double bond (C11) |

| Methyl stearate | 38.91 | 0.93 | Fully saturated C18 chain |

Data derived from GC-MS analyses of plant-derived esters .

Key Observations:

- Retention Time Trends: this compound exhibits a longer retention time (~38.25 min) compared to methyl linoleate (37.70 min) and methyl oleate (37.97 min), reflecting its higher polarity due to the triple bond .

Ionization and Dimerization Behavior

In atmospheric-pressure chemical ionization (APCI) MS, this compound forms protonated dimers ([2M+H]⁺) more readily than saturated esters like methyl stearate. This behavior is attributed to enhanced π-π interactions between the unsaturated regions of adjacent molecules . In contrast, methyl oleate and methyl linoleate primarily generate monomeric ions under similar conditions .

Reactivity and Functional Group Interactions

- Oxidative Stability: The conjugated ene-yne system increases susceptibility to autoxidation compared to non-conjugated esters, limiting its utility in biodiesel formulations .

Functional Group-Specific Comparisons

Double Bond Position and Configuration

Compounds like methyl oleate (C9 double bond) and 11-octadecenoic acid methyl ester (C11 double bond) exhibit distinct spectroscopic signatures. For example, the C11 double bond in this compound produces a characteristic UV-Vis absorption at 215 nm, absent in C9-unsaturated analogs .

Triple Bond Influence

The presence of a triple bond in this compound introduces steric constraints that reduce enzymatic hydrolysis rates by lipases. For instance, hydrolysis rates for this compound are ~30% slower than for methyl linoleate under identical conditions .

Analytical Challenges and Methodological Considerations

GC-MS remains the primary method for distinguishing this compound from analogs. However, co-elution with isomers like 13-octadecenoic acid methyl ester (retention time 38.44 min) necessitates tandem MS for unambiguous identification . Advanced techniques such as two-dimensional GC (GC×GC) improve resolution but require specialized columns and longer run times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.